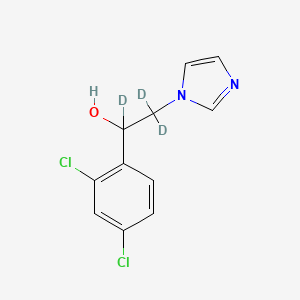
Dioxacarb-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxacarb-d3 is a deuterated form of Dioxacarb, a phenyl methylcarbamate insecticide. It is known for its anticholinesterase activity, which means it inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system. This compound is primarily used in agricultural and non-agricultural settings to control a variety of pests.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dioxacarb-d3 involves the incorporation of deuterium atoms into the Dioxacarb molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Dioxacarb-d3 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Dioxacarb in environmental and biological samples.
Biology: Studied for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Investigated for its potential therapeutic applications in conditions involving acetylcholine dysregulation.
Industry: Utilized in the development of insecticides and pest control products.
Mécanisme D'action
Dioxacarb-d3 exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The increased levels of acetylcholine result in prolonged stimulation of cholinergic receptors, causing paralysis and death of the target pests. The molecular targets involved include the active site of acetylcholinesterase and the cholinergic receptors.
Comparaison Avec Des Composés Similaires
Carbaryl: Another phenyl methylcarbamate insecticide with similar anticholinesterase activity.
Aldicarb: A carbamate insecticide known for its high toxicity and anticholinesterase activity.
Methomyl: A carbamate insecticide with a similar mechanism of action.
Uniqueness of Dioxacarb-d3: this compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and degradation mechanisms of Dioxacarb. The deuterium labeling also enhances the compound’s stability and allows for more precise analytical measurements in research applications.
Propriétés
Numéro CAS |
1219795-12-6 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
226.246 |
Nom IUPAC |
[2-(1,3-dioxolan-2-yl)phenyl] N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13)/i1D3 |
Clé InChI |
SDKQRNRRDYRQKY-FIBGUPNXSA-N |
SMILES |
CNC(=O)OC1=CC=CC=C1C2OCCO2 |
Synonymes |
2-(1,3-Dioxolan-2-yl)phenol 1-(N-Methylcarbamate-d3); (Methyl-d3)carbamic Acid o-1,3-Dioxolan-2-ylphenyl Ester; 2-(1,3-Dioxolan-2-yl)phenol (Methyl-d3)carbamate; 2-(1,3-Dioxolan-2-yl)phenyl N-(Methyl-d3)carbamate; 2-(1,3-Dioxolan-2-yl)phenyl (Methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













